Home > Products > Screening Compounds P132293 > dimethyl 4-(3-fluorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 4-(3-fluorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(3-fluorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3675471
CAS Number:
Molecular Formula: C23H20FNO6
Molecular Weight: 425.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

  • Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely recognized for its therapeutic use in treating hypertension and angina pectoris. It acts by inhibiting calcium influx through L-type calcium channels in vascular smooth muscle and cardiac muscle. [, ]
  • Relevance: Nifedipine serves as a key reference compound due to its established pharmacological profile and structural similarity to dimethyl 4-(3-fluorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the core 1,4-dihydropyridine structure with variations primarily in the substituents at the 4-position (a 3-nitrophenyl group in nifedipine) and the presence of a 1-[4-(methoxycarbonyl)phenyl] substituent in the target compound. [, ] Further, nifedipine and its analogs often serve as benchmarks for evaluating the calcium channel antagonist activity of novel DHP derivatives. [, ]

Nicardipine

  • Compound Description: Similar to nifedipine, nicardipine is another dihydropyridine calcium channel blocker utilized in the treatment of hypertension. It exerts its therapeutic effects by inhibiting calcium influx through L-type calcium channels. [, , , , , ]
  • Relevance: Nicardipine, alongside nifedipine, often serves as a reference compound for comparing the pharmacological profiles of novel DHP calcium channel antagonists, including dimethyl 4-(3-fluorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. The structural similarities lie in the shared 1,4-dihydropyridine core, with variations mainly observed in the substituents at the 4-position and the presence or absence of a 1-[4-(methoxycarbonyl)phenyl] group. [, , , , , ]

Nimodipine

  • Compound Description: Nimodipine is a dihydropyridine calcium channel blocker with a high affinity for cerebral blood vessels. It is primarily used to prevent cerebral vasospasm following subarachnoid hemorrhage. [, , ]
  • Relevance: Nimodipine, like other DHPs mentioned, shares the core 1,4-dihydropyridine structure with dimethyl 4-(3-fluorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. The structural differences primarily involve variations in the substituents at the 4-position and the presence or absence of a 1-[4-(methoxycarbonyl)phenyl] group. [, , ] Nimodipine often serves as a reference compound when evaluating the calcium channel antagonist activity of novel DHP derivatives. []

Nitrendipine

  • Compound Description: Nitrendipine, similar to other mentioned DHPs, is a calcium channel blocker used in the management of hypertension. It displays high affinity for L-type calcium channels and exhibits a longer duration of action compared to some other DHPs. [, ]
  • Relevance: Nitrendipine, along with other DHPs, is frequently used as a reference compound when assessing the pharmacological properties of new DHP derivatives, including dimethyl 4-(3-fluorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. [, ] The structural similarities are evident in the common 1,4-dihydropyridine core, with variations observed in the substituents at the 4-position and the presence or absence of the 1-[4-(methoxycarbonyl)phenyl] group.

Manidipine

  • Compound Description: Manidipine is a long-acting dihydropyridine calcium channel blocker, prescribed for the treatment of hypertension. It displays a slow onset and long duration of action. [, ]
  • Relevance: Both manidipine and dimethyl 4-(3-fluorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate belong to the dihydropyridine class of calcium channel blockers. The structural similarities include the 1,4-dihydropyridine core, with variations primarily in the 4-position substituent and the presence or absence of the 1-[4-(methoxycarbonyl)phenyl] group. [, ]

Benidipine

  • Compound Description: Benidipine hydrochloride (KW-3049) is a long-acting dihydropyridine calcium channel blocker. It exhibits potent and long-lasting antihypertensive effects. []
  • Relevance: Benidipine, like the target compound, belongs to the 1,4-dihydropyridine class and shares the same core structure. Variations exist primarily in the substituents at the 4-position and the presence of a 1-[4-(methoxycarbonyl)phenyl] group in the target compound. []

FRC-8411

  • Compound Description: FRC-8411 is a novel dihydropyridine derivative that demonstrates gradual, potent, and long-lasting hypotensive effects. [, ]
  • Relevance: FRC-8411 and dimethyl 4-(3-fluorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class, sharing a common core structure. Structural distinctions arise from the substituents at the 4-position and the presence or absence of the 1-[4-(methoxycarbonyl)phenyl] group. [, ]

Properties

Product Name

dimethyl 4-(3-fluorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(3-fluorophenyl)-1-(4-methoxycarbonylphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C23H20FNO6

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C23H20FNO6/c1-29-21(26)14-7-9-17(10-8-14)25-12-18(22(27)30-2)20(19(13-25)23(28)31-3)15-5-4-6-16(24)11-15/h4-13,20H,1-3H3

InChI Key

LXAFRPBEISRZDY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)F)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.